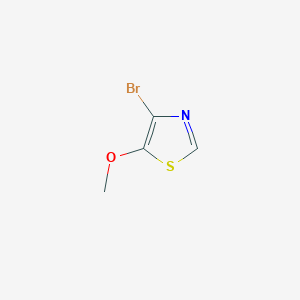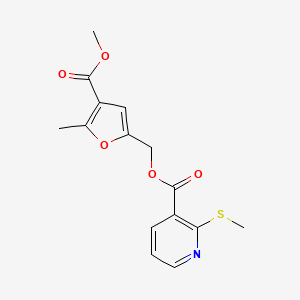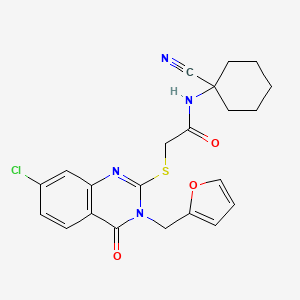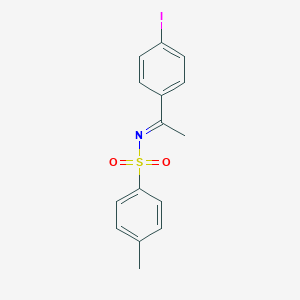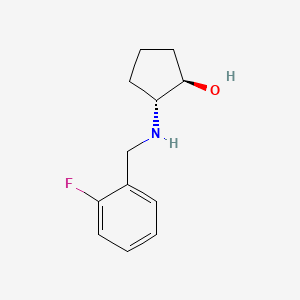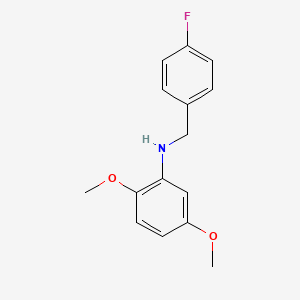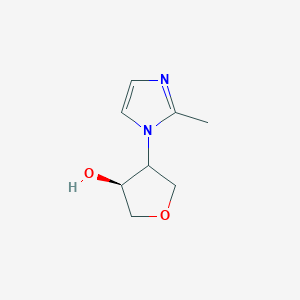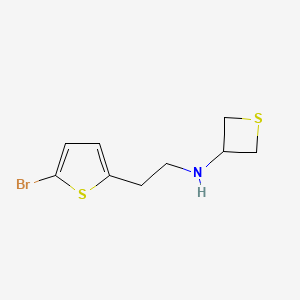
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to an ethyl chain, which is further connected to a thietan-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine typically involves the bromination of thiophene followed by subsequent reactions to introduce the ethyl and thietan-3-amine groups. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of thiophene in the presence of a solvent like tetrahydrofuran (THF) under nitrogen atmosphere . The resulting bromothiophene derivative can then be reacted with ethylamine and thietan-3-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethyl and thietan-3-amine groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-Bromothiophen-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of thietan-3-amine.
2-(5-Bromothiophen-2-yl)acetonitrile: Contains a nitrile group instead of the ethyl and thietan-3-amine groups.
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine is unique due to the presence of the thietan-3-amine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12BrNS2 |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
N-[2-(5-bromothiophen-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H12BrNS2/c10-9-2-1-8(13-9)3-4-11-7-5-12-6-7/h1-2,7,11H,3-6H2 |
InChI Key |
QGIAHYMKYGBTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)

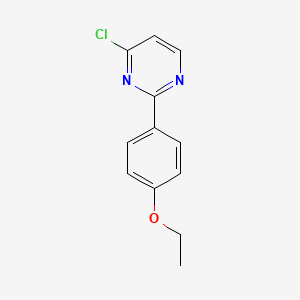
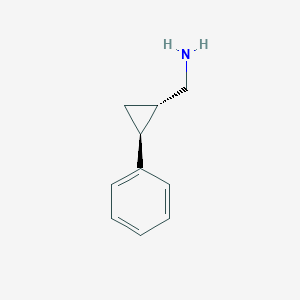
![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
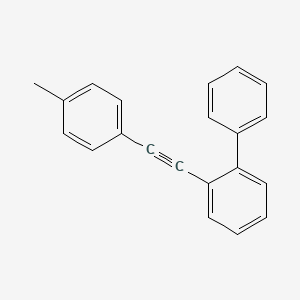
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
